molecular formula C12H12ClN3 B8755804 6'-Chloro-N,2-dimethyl-[3,4'-bipyridin]-3'-amine CAS No. 825644-37-9

6'-Chloro-N,2-dimethyl-[3,4'-bipyridin]-3'-amine

Cat. No.: B8755804
CAS No.: 825644-37-9
M. Wt: 233.69 g/mol
InChI Key: ABXNSGPHLHFWLO-UHFFFAOYSA-N
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Description

6'-Chloro-N,2-dimethyl-[3,4'-bipyridin]-3'-amine is a useful research compound. Its molecular formula is C12H12ClN3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
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Properties

CAS No.

825644-37-9

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

6-chloro-N-methyl-4-(2-methylpyridin-3-yl)pyridin-3-amine

InChI

InChI=1S/C12H12ClN3/c1-8-9(4-3-5-15-8)10-6-12(13)16-7-11(10)14-2/h3-7,14H,1-2H3

InChI Key

ABXNSGPHLHFWLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2=CC(=NC=C2NC)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of the obtained (6′-chloro-2-methyl-[3,4′]bipyridinyl-3′-yl)-methyl-carbamic acid tert-butyl ester in dichloromethane is added 0.40 ml trifluoroacetic acid at room temperature. The reaction mixture is stirred at this temperature for about 1.5 h. After addition of an aqueous sodium hydroxide solution, the mixture is extracted with dichloromethane. The combined organic layers are dried and concentrated to give the compound (6′-chloro-2-methyl-[3,4′]bipyridinyl-3′-yl)-methyl-amine of formula IX.
Name
(6′-chloro-2-methyl-[3,4′]bipyridinyl-3′-yl)-methyl-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
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reactant
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0.4 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 0.14 g (0.42 mmol) (6′-chloro-2-methyl-[3,4′]bipyridinyl-3′-yl)-methyl-carbamic acid tert-butyl ester in 1.2 ml dichloromethane were added 0.40 ml (5.2 mmol) trifluoroacetic acid at room temperature. The reaction mixture was stirred at this temperature for 1.5 h. After addition of a 2 M aqueous sodium hydroxide solution the mixture was extracted with three portions of dichloromethane. The combined organic layers were dried over sodium sulfate and concentrated. Flash chromatography gave 66 mg (68%) of the title compound.
Name
(6′-chloro-2-methyl-[3,4′]bipyridinyl-3′-yl)-methyl-carbamic acid tert-butyl ester
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

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